

Toxicological Profile of the S-(-)-enantiomer of Fenoxaprop-ethyl: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenoxaprop-ethyl, (-)-

Cat. No.: B038666

[Get Quote](#)

Disclaimer: Comprehensive toxicological data specifically for the S-(-)-enantiomer of fenoxaprop-ethyl is limited in publicly available scientific literature. The majority of regulatory and research studies have focused on the racemic mixture (fenoxaprop-ethyl) or the herbicidally active R-(+)-enantiomer (fenoxaprop-P-ethyl). This document summarizes the available information on the stereoselective toxicity of fenoxaprop-ethyl and provides a detailed toxicological profile of the racemic mixture and the R-(+)-enantiomer as a frame of reference. The potential for different toxicological properties of the S-(-)-enantiomer should be considered.

Introduction

Fenoxaprop-ethyl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It exists as a racemic mixture of two enantiomers: the R-(+)-enantiomer and the S-(-)-enantiomer. The herbicidal activity is primarily attributed to the R-(+)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses, leading to a disruption of fatty acid synthesis. [1] Consequently, the commercially available product is often enriched with the R-(+)-enantiomer, known as fenoxaprop-P-ethyl. [2] While the S-(-)-enantiomer is considered less herbicidally active, emerging research suggests potential for stereoselective toxicity, indicating that its toxicological profile may differ from that of the R-(+)-enantiomer and the racemic mixture.

Stereoselective Toxicity and Metabolism

Evidence from studies on aquatic organisms suggests that the S-(-)-enantiomer of fenoxaprop-ethyl and its metabolites may exhibit greater toxicity than the R-(+)-enantiomer. A study on

zebrafish (*Danio rerio*) and another on frogs and tadpoles indicated that the S-enantiomers of fenoxaprop-ethyl and its degradation products were more toxic than their corresponding R-enantiomers.[3][4]

In terms of metabolism, stereoselectivity has also been observed. In rabbits, the S-(-)-enantiomer of the primary metabolite, fenoxaprop acid, was found to degrade faster than the R-(+)-enantiomer.[5] Similarly, in soil, the S-(-)-enantiomer of fenoxaprop-ethyl degrades at a faster rate than the R-(+)-enantiomer, a process attributed to microbial activity.[6] This differential metabolism and toxicity underscore the importance of evaluating the toxicological profile of each enantiomer individually.

Toxicological Profile of Fenoxaprop-ethyl (Racemic Mixture) and Fenoxaprop-P-ethyl (R-(+)-enantiomer)

The following sections detail the toxicological profile of racemic fenoxaprop-ethyl and fenoxaprop-P-ethyl, based on available data. This information is provided as a reference due to the lack of specific data for the S-(-)-enantiomer.

Acute Toxicity

Fenoxaprop-P-ethyl generally exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[7]

Table 1: Acute Toxicity of Fenoxaprop-P-ethyl

Study Type	Species	Route	LD50 / LC50	Reference
Acute Oral	Rat	Oral	3,150 - 4,000 mg/kg	[8]
Acute Oral	Mouse	Oral	>5,000 mg/kg	[8]
Acute Dermal	Rat	Dermal	>2,000 mg/kg	[7]
Acute Inhalation	Rat	Inhalation	>1.224 mg/L	[7]

Subchronic and Chronic Toxicity

The primary target organs identified in subchronic and chronic studies with fenoxaprop-ethyl are the liver and kidneys.[2][9] Effects observed include increased liver and kidney weights, altered lipid metabolism, and hepatocellular hypertrophy.[7][10]

Table 2: Subchronic and Chronic Toxicity of Fenoxaprop-ethyl and Fenoxaprop-P-ethyl

Study Type	Species	Compound	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
28-Day Oral	Rat	Fenoxaprop-P-ethyl	6 mg/kg/day	26 mg/kg/day	Altered lipid metabolism, increased liver and kidney weights.	[2]
90-Day Oral	Rat	Fenoxaprop-ethyl	1.5 mg/kg/day	9 mg/kg/day	Decreased serum cholesterol.	[9]
1-Year Oral	Dog	Fenoxaprop-ethyl	0.37 mg/kg/day	-	Reduced body weight.	[9]
Chronic/Carcinogenicity	Rat	Fenoxaprop-ethyl	1.5 mg/kg/day	9 mg/kg/day	Decreased serum cholesterol.	[9]

Carcinogenicity

Fenoxaprop-ethyl is not considered to be a human carcinogen.[9] While an increased incidence of liver tumors was observed in male mice at high doses, this was attributed to a non-genotoxic mechanism involving peroxisome proliferation, which is considered rodent-specific and not relevant to humans. No evidence of carcinogenicity was found in rats.[9]

Genotoxicity

A comprehensive battery of in vitro and in vivo studies has shown that fenoxaprop-ethyl is not mutagenic or genotoxic.[9]

Table 3: Genotoxicity of Fenoxaprop-ethyl

Assay Type	Test System	Result	Reference
Ames Test	S. typhimurium	Negative	
Chromosomal Aberration	Human Lymphocytes (in vitro)	Negative	
Gene Mutation	Hamster Cells (in vitro)	Negative	
Micronucleus Test	Mouse (in vivo)	Negative	
Unscheduled DNA Synthesis	Rat Hepatocytes (in vitro)	Negative	

Reproductive and Developmental Toxicity

Fenoxaprop-ethyl did not show effects on reproductive parameters in a two-generation study in rats.[9] Developmental toxicity, such as skeletal anomalies in rats and rabbits, was observed, but generally at doses that also caused maternal toxicity.[1][2][9]

Table 4: Reproductive and Developmental Toxicity of Fenoxaprop-ethyl

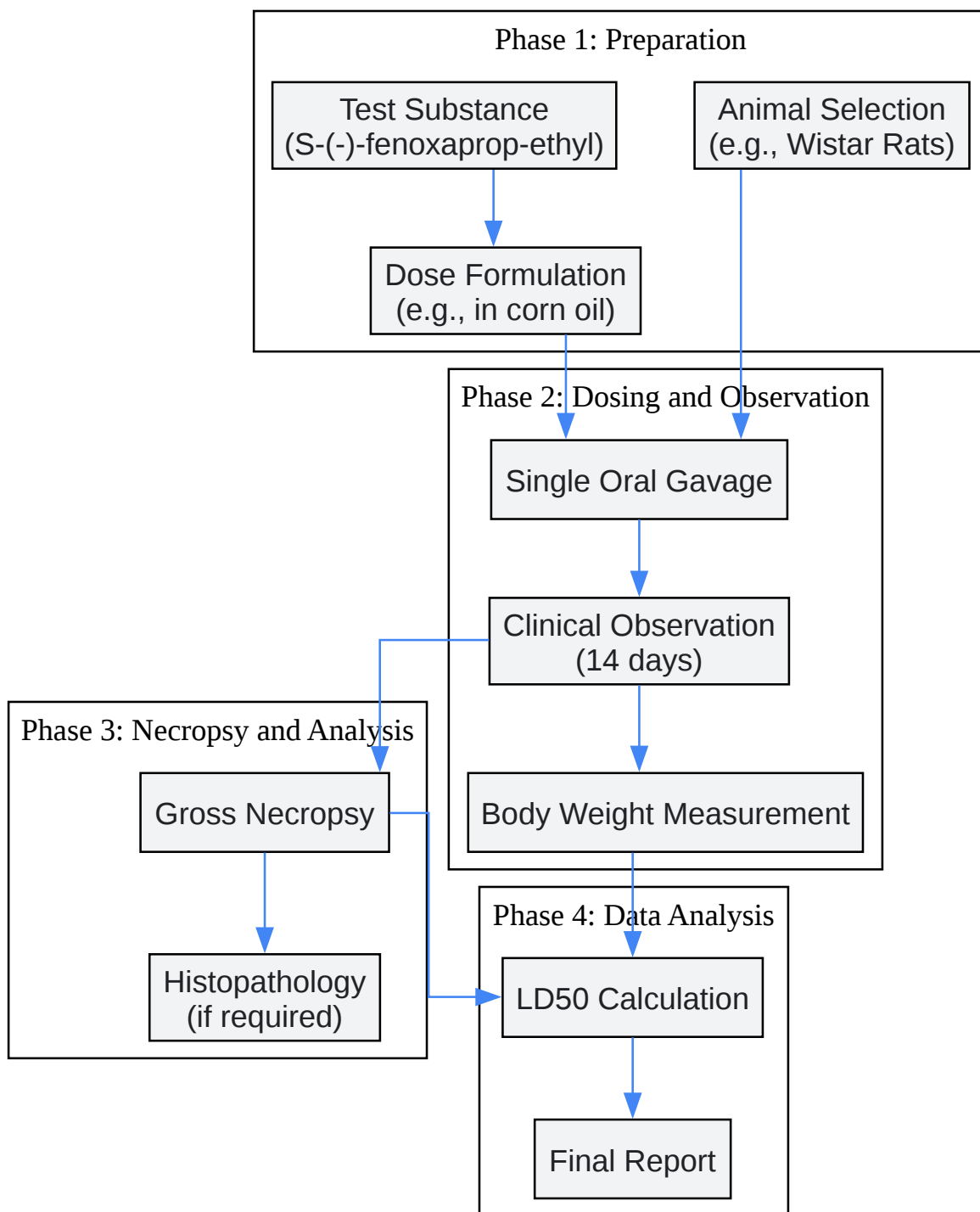
Study Type	Species	NOAEL (Developmental)	NOAEL (Maternal)	Developmental Effects	Reference
Developmental	Rat	32 mg/kg/day	32 mg/kg/day	Delayed ossification.	[9]
Developmental	Rabbit	50 mg/kg/day	-	Increased incidence of rib anomalies and diaphragmatic hernia at 200 mg/kg.	[1]
2-Generation Reproduction	Rat	>180 ppm	-	No reproductive effects. Decreased pup body weights at maternally toxic doses.	[9]

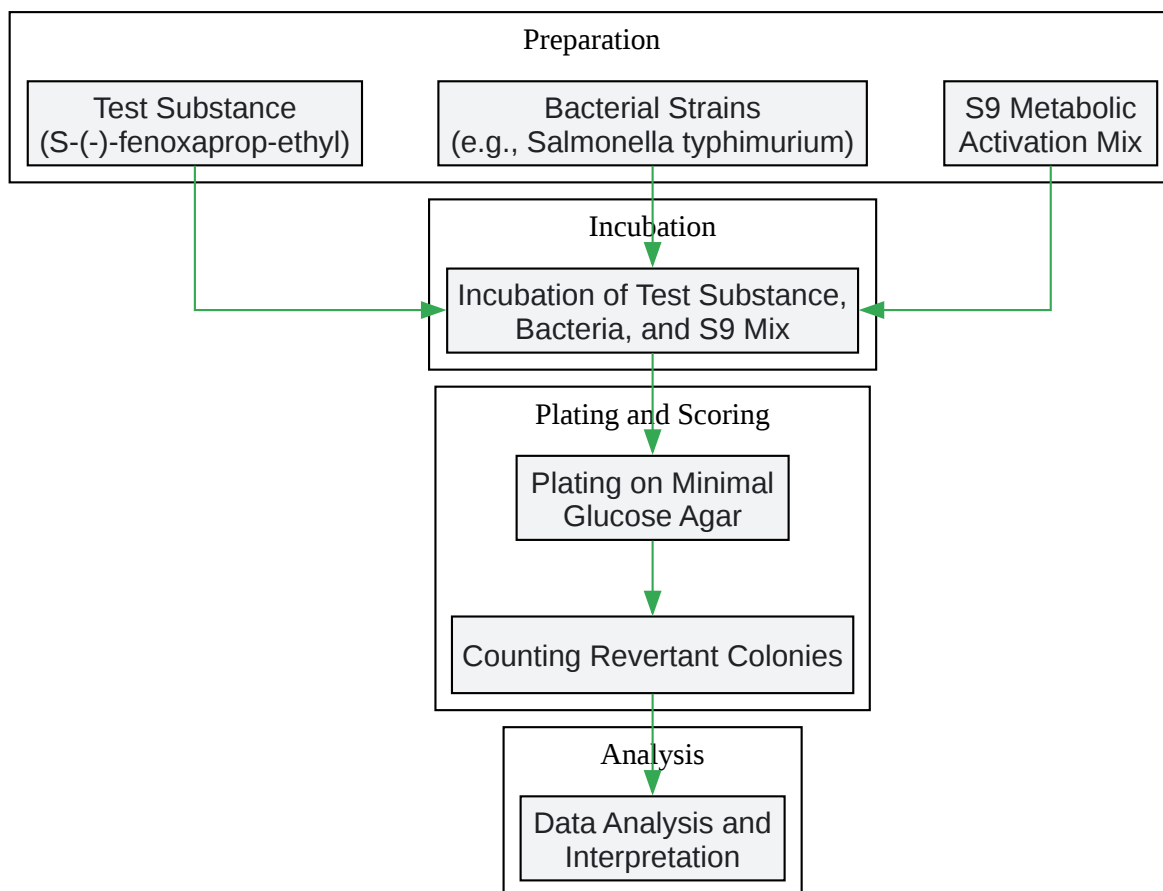
Metabolism and Toxicokinetics

Fenoxaprop-ethyl is rapidly absorbed and metabolized. The primary metabolic pathway is the cleavage of the ethyl ester to form the corresponding acid, fenoxaprop.[\[11\]](#) In rats, orally administered fenoxaprop-P-ethyl is widely distributed and eliminated primarily in the feces and urine. As mentioned earlier, the metabolism can be stereoselective.[\[5\]](#)

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on the S-(-)-enantiomer of fenoxaprop-ethyl are not available in the public domain. The following is a generalized workflow for a standard acute oral toxicity study, based on OECD guidelines, which would be typical for assessing a substance like fenoxaprop-ethyl.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Federal Register :: Fenoxaprop-ethyl; Pesticide Tolerances [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bmbri.ca [bmbri.ca]
- 9. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 10. pssj2.jp [pssj2.jp]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of the S-(-)-enantiomer of Fenoxaprop-ethyl: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038666#toxicological-profile-of-the-s-enantiomer-of-fenoxaprop-ethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com